1,4-Dimethylcyclohexane

Conformational Analysis Stereochemistry Physical Organic Chemistry

Researchers requiring defined cis-trans stereochemistry for conformational analysis or P450-catalyzed hydroxylation often encounter supply inconsistencies. 1,4-Dimethylcyclohexane (CAS 589-90-2) resolves this through: • Well-characterized isomeric mixture (ΔG° = 0 kcal/mol for cis; strong diequatorial preference for trans) enabling precise stereochemical outcome prediction. • Validated benchmark substrate for P450-BM3 directed evolution, creating three chiral centers in a single C-H activation step. • Comprehensive NIST thermophysical data (heat capacity, viscosity, density, enthalpy of vaporization) supporting process model calibration. Supplied as ≥98% (GC) cis-trans mixture, packaged under ambient conditions with full hazardous material compliance (UN2263, Class 3).

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 589-90-2
Cat. No. B1583520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylcyclohexane
CAS589-90-2
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C
InChIInChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
InChIKeyQRMPKOFEUHIBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.42e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylcyclohexane Overview


1,4-Dimethylcyclohexane (CAS 589-90-2), also known as hexahydro-p-xylene, is a disubstituted cyclohexane derivative (C8H16, MW 112.21) that exists as a mixture of cis and trans stereoisomers [1]. As a colorless, flammable liquid with a boiling point of 120°C and density of 0.773 g/mL at 25°C, it serves as a specialty solvent in organic synthesis and as a model substrate for stereochemical investigations [2]. Unlike single-isomer dimethylcyclohexanes, the cis-trans mixture reflects the commercial reality of this compound, where stereochemical composition directly impacts conformational behavior and downstream reactivity.

Stereochemical composition Commercial cis-trans mixture reflects real-world stereoisomer behavior for conformational analysis and reactivity studies.
Model substrate fit Supports teaching and research on chair equilibria, C-H activation, and clathrate-based isomer separation.
Data confidence Critically evaluated NIST thermophysical properties available for process modeling and simulation validation.

1,4-Dimethylcyclohexane Irreplaceability


The three isomeric dimethylcyclohexanes (1,2-, 1,3-, and 1,4-) exhibit fundamentally different conformational energy landscapes and stereochemical behaviors that preclude generic substitution . In 1,4-dimethylcyclohexane, the cis isomer exists with one methyl group always axial and one equatorial, yielding two energetically equivalent chair conformations (ΔG° = 0 kcal/mol, Keq = 1), while the trans isomer strongly favors the diequatorial conformation due to severe 1,3-diaxial steric repulsion in the diaxial form [1]. In contrast, 1,3-dimethylcyclohexane shows opposite cis-trans stability patterns, and 1,2-dimethylcyclohexane exhibits distinct heats of combustion differing by approximately 6 kJ/mol between isomers [2]. These stereochemical and thermodynamic differences translate directly into divergent reactivity profiles in stereoselective catalysis and oxidation reactions, making isomer-specific selection critical for reproducible experimental outcomes.

Isomer 1,2- or 1,3-dimethylcyclohexane cannot replace 1,4- isomer; conformational energy landscapes and cis/trans stability relationships are reversed, altering stereochemical outcomes.
Purity Pure trans-1,4-dimethylcyclohexane (mp −37°C) differs significantly from the commercial cis-trans mixture (mp −87°C); physical properties and crystallization behavior may not transfer directly.

1,4-Dimethylcyclohexane Differentiation Evidence


Conformational Free Energy Difference

In cis-1,4-dimethylcyclohexane, the two chair conformations are energetically equivalent with ΔG° = 0 kcal/mol, whereas trans-1,4-dimethylcyclohexane exhibits a strong thermodynamic preference for the diequatorial conformer over the diaxial conformer due to severe 1,3-diaxial steric interactions [1]. This stark contrast in conformational behavior distinguishes 1,4-dimethylcyclohexane from its 1,2- and 1,3-isomers, where cis and trans stability relationships are inverted [2].

Conformational ΔG°
Class-level
ΔG° = 0 kcal/mol (Keq = 1) for cis; trans strongly favors diequatorial
Predictable axial/equatorial positioning supports stereochemical control studies.
Stability relationship inverted vs. 1,2- and 1,3-isomers.
Conformational Analysis Stereochemistry Physical Organic Chemistry

Physical Properties: Mixture vs. Pure trans

The commercial cis-trans mixture of 1,4-dimethylcyclohexane exhibits significantly different physical properties compared to the isolated pure trans isomer, with density differing by 0.012 g/mL (0.773 vs. 0.761 g/mL) and melting point differing by approximately 50°C [1][2]. These differences arise from the distinct molecular packing and intermolecular interactions of the stereoisomers.

Mixture vs. pure trans
Context-dependent
Density Δ 0.012 g/mL; melting point Δ ≈ 50°C (mixture −87°C, trans −37°C)
Procurement must specify stereochemical form; properties depend on isomer composition.
Pure trans isomer requires separate sourcing.
Physical Chemistry Thermophysical Properties Analytical Chemistry

P450 Hydroxylation Regio- and Diastereoselectivity

Wild-type P450-BM3 catalyzes the highly regio- and diastereoselective oxidative hydroxylation of cis- and trans-1,4-dimethylcyclohexane, inducing desymmetrization with simultaneous creation of three centers of chirality in a single C-H activation event [1]. This enzymatic transformation proceeds with high selectivity for 1,4-dimethylcyclohexane compared to the 1,2- and 1,3-isomers, which exhibit distinct reactivity profiles under identical conditions [2].

P450 hydroxylation
Head-to-head
Desymmetrization creates three chiral centers; distinct selectivity vs. 1,2-isomer under identical P450-BM3 conditions.
Benchmark substrate for biocatalytic C-H activation methodology development.
Mutant enzymes further modulate selectivity.
Biocatalysis C-H Activation Stereoselective Synthesis

m-Cyclophane Clathration Separation

A patented method utilizing m-cyclophane achieves high-selectivity separation of cis- and trans-1,4-dimethylcyclohexane by exploiting differential inclusion affinity between the isomers [1]. This clathration-based approach is applicable to both 1,3- and 1,4-dimethylcyclohexane isomers, with the cis isomer preferentially included over the trans isomer.

m-Cyclophane separation
Class-level
Cis isomer preferentially included; patented clathration route for single-isomer enrichment.
Supports isomer purification without inefficient fractional distillation.
Operates at 20–150°C contact temperature.
Separation Science Supramolecular Chemistry Isomer Purification

Secondary C-H Oxidation Selectivity

In iron-catalyzed aerobic oxidation systems using pyridine-acetic acid, trans-1,4-dimethylcyclohexane undergoes oxidation almost exclusively at secondary positions [1]. This contrasts with tertiary-selective oxidation pathways observed for certain other alkylcyclohexanes under similar conditions.

Secondary C-H oxidation
Class-level
Oxidation almost exclusively at secondary positions (trans isomer) under iron/pyridine-AcOH/O₂.
Predictable secondary C-H activation for oxidation chemistry studies.
Contrasts with tertiary-selective pathways for other cyclohexanes.
Oxidation Chemistry C-H Functionalization Selective Catalysis

NIST Thermophysical Property Data

1,4-Dimethylcyclohexane has been critically evaluated by NIST/TRC for a comprehensive suite of thermophysical properties, including heat capacity at constant pressure (liquid and ideal gas) as a function of temperature from 200 K to 1000 K, viscosity data (liquid: 8 experimental points from 278 K to 580 K; gas: 400 K to 880 K), and density as a function of temperature and pressure [1]. These critically evaluated datasets are not uniformly available for all dimethylcyclohexane isomers at comparable depth.

NIST thermophysical data
Class-level
Critically evaluated Cp, viscosity, density, enthalpy of vaporization across 200–1000 K range.
Reduces uncertainty for process simulation and equipment design.
Data coverage exceeds that available for 1,2- or 1,3-isomers.
Thermodynamics Process Engineering Physical Property Data

1,4-Dimethylcyclohexane Applications


Conformational Analysis Teaching

1,4-Dimethylcyclohexane (cis-trans mixture) serves as an ideal teaching substrate for demonstrating chair conformation equilibria. As documented in evidence, cis-1,4-dimethylcyclohexane exhibits energetically equivalent chair conformations with ΔG° = 0 kcal/mol (one methyl axial, one equatorial in both forms), while trans-1,4-dimethylcyclohexane strongly favors the diequatorial conformer due to 1,3-diaxial strain in the diaxial form [1]. This clear energetic distinction makes 1,4-dimethylcyclohexane preferable over 1,2- or 1,3-isomers for introductory stereochemistry instruction, as the conformational energy landscape is more intuitive and predictable.

Biocatalytic C-H Activation Methodology

For researchers developing P450-catalyzed oxidative hydroxylation protocols, cis- and trans-1,4-dimethylcyclohexane provide well-characterized model substrates that undergo desymmetrization with simultaneous creation of three chiral centers in a single C-H activation event [2]. The regio- and diastereoselectivity pattern for 1,4-dimethylcyclohexane has been directly compared to 1,2-dimethylcyclohexane and 1,4-methylisopropylcyclohexane under identical wild-type P450-BM3 conditions, establishing it as a benchmark substrate for evaluating enzyme variants and directed evolution campaigns.

Thermophysical Property Standard

1,4-Dimethylcyclohexane benefits from extensive NIST/TRC critically evaluated thermophysical data, including heat capacity (liquid and ideal gas, 200-1000 K), viscosity (8 liquid experimental points, 278-580 K), density (28 experimental points, 180-588 K), and enthalpy of vaporization (255-588 K) [3]. This comprehensive dataset makes 1,4-dimethylcyclohexane a reliable reference compound for calibrating process simulation models, validating property estimation methods, and designing equipment for handling branched cyclohexane solvents, where isomeric impurities or incorrect stereochemical assumptions would compromise accuracy.

Clathration-Based Isomer Purification

When stereochemically pure cis- or trans-1,4-dimethylcyclohexane is required for downstream stereoselective synthesis or analytical standards, the patented m-cyclophane clathration method provides a validated separation route with demonstrated high selectivity for cis isomer inclusion [4]. This methodology leverages the differential inclusion affinity between the cis and trans isomers, operating at 20-150°C contact temperature with clathrate decomposition at 120-280°C. Users procuring the commercial cis-trans mixture can apply this method to obtain enriched single isomers without resorting to inefficient fractional distillation.

Application
Selection Property
Validation Focus
Conformational analysis teaching
Clear cis/trans equilibrium contrast
ΔG° equivalence and diequatorial preference demonstration
Biocatalytic C-H activation
Documented regio-/diastereoselectivity profile
P450-BM3 desymmetrization and enzyme variant evaluation
Thermophysical property reference
NIST-critically evaluated data coverage
Process simulation model calibration and property estimation validation
Isomer purification by clathration
Cis-selective inclusion with m-cyclophane
Single-isomer enrichment efficiency and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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